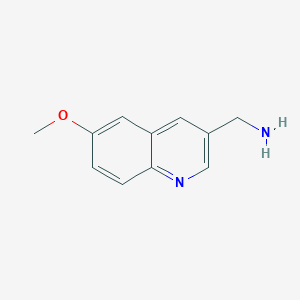
(6-Methoxyquinolin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methoxyquinolin-3-yl)methanamine is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methoxy group at the 6-position and a methanamine group at the 3-position of the quinoline ring, making it a versatile intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxyquinolin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyquinoline.
Formylation: The 6-methoxyquinoline undergoes formylation to introduce a formyl group at the 3-position, resulting in 6-methoxyquinoline-3-carbaldehyde.
Reduction: The formyl group is then reduced to a methanamine group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methoxyquinolin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Methoxyquinolin-3-yl)methanamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (6-Methoxyquinolin-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with enzymes or receptors, affecting their activity. The quinoline ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Methoxyquinolin-4-yl)methanamine: Similar structure but with the methanamine group at the 4-position.
(6-Methoxyquinolin-2-yl)methanamine: Methanamine group at the 2-position.
(6-Methoxyquinolin-3-yl)ethanamine: Ethyl group instead of a methylene group.
Uniqueness
(6-Methoxyquinolin-3-yl)methanamine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the methanamine group at the 3-position allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
(6-methoxyquinolin-3-yl)methanamine |
InChI |
InChI=1S/C11H12N2O/c1-14-10-2-3-11-9(5-10)4-8(6-12)7-13-11/h2-5,7H,6,12H2,1H3 |
InChI-Schlüssel |
FKDSEEWLKXQOIS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=CN=C2C=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


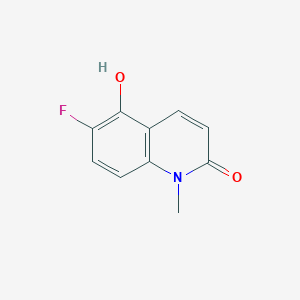

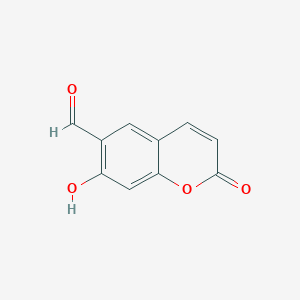


![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
![6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)
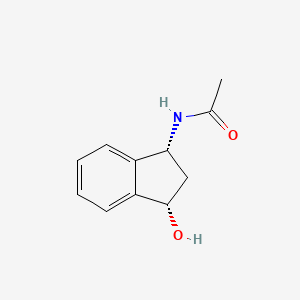
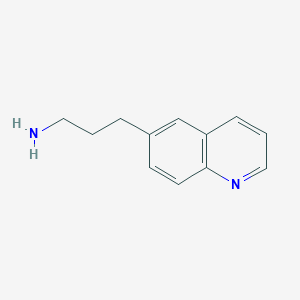
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)


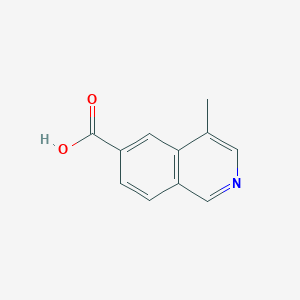
![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11905867.png)
